Difamilast

Catalog No.
S526048
CAS No.
937782-05-3
M.F
C23H24F2N2O5
M. Wt
446.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Difamilast

CAS Number

937782-05-3

Product Name

Difamilast

IUPAC Name

N-[[2-[4-(difluoromethoxy)-3-propan-2-yloxyphenyl]-1,3-oxazol-4-yl]methyl]-2-ethoxybenzamide

Molecular Formula

C23H24F2N2O5

Molecular Weight

446.4 g/mol

InChI

InChI=1S/C23H24F2N2O5/c1-4-29-18-8-6-5-7-17(18)21(28)26-12-16-13-30-22(27-16)15-9-10-19(32-23(24)25)20(11-15)31-14(2)3/h5-11,13-14,23H,4,12H2,1-3H3,(H,26,28)

InChI Key

VFBILHPIHUPBPZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NCC2=COC(=N2)C3=CC(=C(C=C3)OC(F)F)OC(C)C

Solubility

Soluble in DMSO

Synonyms

Difamilast;

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2=COC(=N2)C3=CC(=C(C=C3)OC(F)F)OC(C)C

Description

The exact mass of the compound Difamilast is 446.1653 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Difamilast is a novel compound classified as a selective phosphodiesterase 4 inhibitor, specifically targeting the phosphodiesterase 4B subtype. It is primarily indicated for the treatment of atopic dermatitis and has shown promise in reducing inflammation associated with this condition. The chemical structure of difamilast is represented by the formula C23H24F2N2O5C_{23}H_{24}F_{2}N_{2}O_{5} and its IUPAC name is N-({2-[4-(difluoromethoxy)-3-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-2-ethoxybenzamide .

Difamilast functions by inhibiting the activity of phosphodiesterase 4, which leads to increased levels of cyclic adenosine monophosphate within cells. This elevation in cyclic adenosine monophosphate subsequently suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukins . The inhibition mechanism involves competitive binding to the enzyme's active site, effectively preventing the breakdown of cyclic adenosine monophosphate into adenosine monophosphate .

Difamilast exhibits significant anti-inflammatory properties, making it effective in treating atopic dermatitis. Clinical studies have demonstrated that difamilast can reduce skin inflammation and improve symptoms in patients without causing common adverse effects associated with other phosphodiesterase 4 inhibitors, such as nausea and diarrhea . The compound has been shown to selectively inhibit recombinant human phosphodiesterase 4B with an IC50 value of 0.0112 µM, indicating its potency against this specific isoform .

The synthesis of difamilast involves several steps starting from readily available chemical precursors. Key methods include:

  • Formation of the oxazole ring: This is typically achieved through cyclization reactions involving appropriate amines and carboxylic acids.
  • Introduction of functional groups: Difluoromethoxy and propan-2-yloxy groups are introduced via nucleophilic substitution reactions.
  • Final coupling: The final compound is formed by coupling the oxazole derivative with an ethoxybenzamide moiety.

These synthetic pathways have been optimized to ensure high yield and purity of the final product .

Difamilast is primarily used in dermatology for managing atopic dermatitis. Its unique mechanism allows it to effectively control inflammation while minimizing systemic side effects, making it suitable for long-term use in chronic conditions . Additionally, ongoing research explores its potential applications in other inflammatory diseases and conditions linked to phosphodiesterase 4 activity.

Studies have indicated that difamilast interacts with various biological pathways involved in inflammation. Notably, it modulates the Aryl Hydrocarbon Receptor-Nuclear Factor Erythroid 2-Related Factor 2 axis, which plays a critical role in cellular responses to oxidative stress and inflammation . Furthermore, interaction studies reveal that difamilast may enhance the expression of protective proteins like filaggrin and loricrin in keratinocytes, contributing to skin barrier function .

Difamilast shares structural and functional similarities with other phosphodiesterase 4 inhibitors but stands out due to its selectivity and reduced side effects. Here are some comparable compounds:

Compound NameSelectivityIC50 (PDE4B)IndicationUnique Feature
RoflumilastModerate0.1 µMChronic obstructive pulmonary diseaseAssociated with gastrointestinal side effects
CrisaboroleLow0.25 µMAtopic dermatitisFirst FDA-approved topical PDE4 inhibitor
CP-80633Moderate0.05 µMInflammatory diseasesLess selective than difamilast
CipamfyllineLow0.15 µMAsthmaNot commonly used due to side effects

Difamilast's high selectivity for phosphodiesterase 4B and its favorable safety profile differentiate it from these compounds, making it a promising option for treating inflammatory conditions without significant gastrointestinal adverse effects .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

446.16532819 g/mol

Monoisotopic Mass

446.16532819 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

T3U32GLJ0F

Wikipedia

Difamilast

Dates

Modify: 2024-02-18

Explore Compound Types